molecular formula C15H33NO3S B043573 N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate CAS No. 15163-36-7

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Cat. No. B043573
CAS RN: 15163-36-7
M. Wt: 307.5 g/mol
InChI Key: WKALLSVICJPZTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of surfactants like N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate often involves the introduction of sulfonate groups into the molecular structure, which can be achieved through reactions such as sulfonation. The synthesis can also include the use of dimethylamine and decyl groups to form the final compound through a series of chemical reactions that ensure the incorporation of the desired functional groups.

Molecular Structure Analysis

The molecular structure of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is characterized by a hydrophobic decyl tail and a hydrophilic head consisting of a dimethylammonio group and a sulfonate group. This amphiphilic nature contributes to its surfactant properties, allowing it to reduce surface tension and interact with both hydrophobic and hydrophilic substances.

Chemical Reactions and Properties

Surfactants like N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate participate in various chemical reactions due to their amphiphilic nature. They can form micelles in aqueous solutions, where the hydrophobic tails aggregate to minimize contact with water, and the hydrophilic heads remain exposed to the aqueous environment. This micellization process is crucial for applications like solubilizing hydrophobic compounds in water.

Physical Properties Analysis

The physical properties of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the hydrophobic decyl tail and the hydrophilic head group affects its behavior in different solvents, leading to varied solubility in water and organic solvents.

Chemical Properties Analysis

The chemical properties of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, including its reactivity, stability, and pH-dependent behavior, are significant for its applications. Its stability in different pH environments and its reactivity with other chemical species determine its suitability for various industrial and research applications.

For detailed information on the topics covered, please refer to the following sources:

Scientific Research Applications

  • Micellar Solutions and Reactions : It is used for studying micellar solutions and their reactions, like the oxidation of 1-methoxy-4-(methylthio)benzene and spontaneous hydrolysis of phenols (Muñoz et al., 2004).

  • Subproteomics Analysis in Brain Extracts : Particularly in Alzheimer's disease research, it helps analyze brain extracts containing hydrophobic proteins (Shiozaki et al., 2004).

  • Studying Redox Reactions : It aids in investigating the redox reaction of bromide oxidation by bromate in zwitterionic micellar solutions (Rodríguez et al., 2000).

  • Interaction with Biosurfactants : This compound shows interactions with biosurfactants, such as Surfactin, in aqueous solution (Liu et al., 2013).

  • Solution Properties in Mixtures : It affects the solution properties of sodium dodecyl sulfate and its mixtures at various temperatures and concentrations (Cookey & Nwokobia, 2014).

  • Inhibiting Mitochondrial Carnitine-Acylcarnitine Translocase : Sulfobetaines, including this compound, are inhibitors of mitochondrial carnitine-acylcarnitine translocase, crucial for preventing loss of mitochondrial carnitine during isolation (Parvin et al., 1980).

  • Oxidation Inhibition in Micelles : It inhibits oxidations of organic sulfides in aqueous sulfobetaine micelles, demonstrating low rate constants due to charge-charge interactions at micellar surfaces (Blasko et al., 1995).

  • Ion Binding and Selective Protein Labeling : It can be used for ion binding and selective labeling of proteins in biological samples (Brochsztain et al., 1990).

  • Oral Delivery of Insulin : This compound significantly decreases blood glucose levels in diabetic and nondiabetic rats when used in intestinal mucoadhesive devices for oral insulin delivery (Banerjee et al., 2016).

  • Separation in Biological Samples : It allows for the separation of zwitterionic detergents in biological samples and quantitation in recombinant membrane proteins (Zanna & Haeuw, 2007).

  • Simultaneous Ion Chromatography : It is utilized as a dynamic stationary phase for simultaneous ion chromatography of inorganic cations and anions (Hu et al., 1997).

  • Micellar Kinetics : It influences the micellar kinetics of hydrolysis of hydroxamic acids in zwitterionic sulfobetaine surfactants (Ghosh et al., 2000).

  • Molecular Dynamics Studies : Its behavior at the air/water interface and interactions with water molecules have been studied using molecular dynamics (Qu et al., 2016).

  • Surface Tension and Micelle Formation : The interaction with Surfactin affects the formation of spherical micelles and the conformation change of polyacrylamide molecules (Xiao et al., 2018).

  • Enhancing Oil Recovery : It impacts the selection of surfactants for enhancing oil recovery due to its molecular structure and synergistic effects (Su et al., 2021).

  • Thermomechanical Properties in Copolymers : Its presence in acrylic copolymers leads to better microphase separation and elastomeric performance, relevant for electroactive applications (Wu et al., 2011).

  • Surfactant Mixed Systems at Oil/Water Interface : It shows synergistic effects in mixed surfactant systems, particularly at the oil/water interface (Li et al., 2017).

Safety And Hazards

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use it only in a well-ventilated place . Personal protective equipment/face protection should be worn when handling this compound .

properties

IUPAC Name

3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKALLSVICJPZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074545
Record name 3-(Decyldimethylammonio)propanesulfonate inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

CAS RN

15163-36-7
Record name Zwittergent 310
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Decyldimethylammonio)propanesulfonate inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[decyl(dimethyl)ammonio]propane-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfobetaine 10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27SPN7XME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 2
Reactant of Route 2
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 3
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 4
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 5
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Citations

For This Compound
115
Citations
GA Cookey, FU Nwokobia - Journal of Applied Sciences and …, 2014 - ajol.info
Conductivity measurements have been used to study the solution properties of mixtures of sodium dodecyl sulphate (SDS) and n-decyl-n, n-dimethyl-3-ammonio1-propanesulfonate (…
Number of citations: 1 www.ajol.info
L Tao, K Guan, R Yang, Z Guo, L Wang, L Xu… - Energy Storage …, 2023 - Elsevier
The dendrite growth on the surface of zinc anodes and formation of inactive by-products of Zn 4 (OH) 6 SO 4 . xH 2 O (ZHS), mainly attributed to the “tip effect” of an uneven surface and …
Number of citations: 0 www.sciencedirect.com
E Muradova, N Patel, B Sell, BB Bittencourt… - Journal of Investigative …, 2021 - Elsevier
The measurement of UV-induced DNA damage as a dosimeter of exposure and predictor of skin cancer risk has been proposed by multiple groups. Although UV-induced mutations and …
Number of citations: 5 www.sciencedirect.com
BH Hwang, N Doshi, KY Tsai, S Mitragotri - Drug delivery and translational …, 2012 - Springer
Collection of cytosolic proteins from cells and tissues is the first and essential step in many bioanalytical assays that play a key role in medical applications such as diagnostics, …
Number of citations: 6 link.springer.com
ABT De Marqui, A Vidotto, GM Polachini… - … of biochemistry and …, 2006 - repositorio.unesp.br
In the present study, we compared six different solubilization buffers and optimized two-dimensional electrophoresis (2-DE) conditions for human lymph node proteins. In addition, we …
Number of citations: 26 repositorio.unesp.br
S Mujahid, T Pechan, C Wang - Electrophoresis, 2007 - Wiley Online Library
Solubilization of bacterial surface (cell wall and membrane‐associated) proteins for 2‐DE is challenging, particularly in the case of Gram‐positive bacteria. This is primarily due to strong …
GB Cookey, FB Nwokobia - Journal of Applied Sciences and Environmental …, 2014 - ajol.info
Conductivity studies of aqueous solutions of binary mixtures of sodium dodecyl sulphate (SDS), an ionic surfactant and n-decyl-n, n-dimethyl-3-ammonio1-propanesulfonate (DPS), a …
Number of citations: 16 www.ajol.info
YC RYU, BH HWANG - 한국생물공학회학술대회, 2016 - dbpia.co.kr
Collection of cytosolic proteins from cells andtissues is the first and essential step in many bioanalyticalassays that play a key role in medical applications such asdiagnostics, …
Number of citations: 0 www.dbpia.co.kr
GA Valbuena, LV Rao, JR Petersen… - … of Chromatography A, 1997 - Elsevier
The structural similarities of different clinically relevant steroids make their routine determination in biological samples an analytical challenge. Determination of steroidal hormones in …
Number of citations: 24 www.sciencedirect.com
J Davies, RS Ward, G Hodges… - … and Chemistry: An …, 2004 - Wiley Online Library
The logarithm of the octanol/water partition coefficient has been widely used as the sole physicochemical property to define various types of biological activity, such as aquatic toxicity. In …
Number of citations: 16 setac.onlinelibrary.wiley.com

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